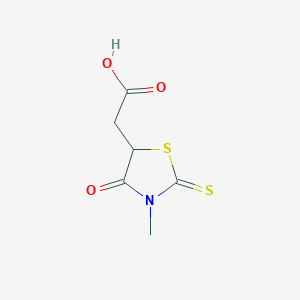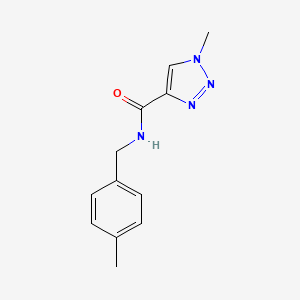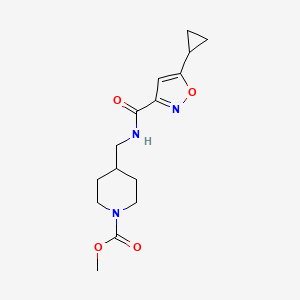
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-4-oxo-2-thioxothiazolidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioxo group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the thioxo sulfur. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer and antiangiogenic agents.
Biological Studies: The compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Materials Science: Due to its unique chemical structure, this compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and angiogenesis. The compound may also interact with bacterial cell membranes or enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, this compound is structurally similar but lacks the thioxo group.
Rhodanine: Another thiazolidine derivative with applications in medicinal chemistry, particularly as an inhibitor of various enzymes.
Thiazolidine-4-one: This compound has a similar core structure but different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific substituents and the presence of both thioxo and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFFGCFDGJYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=S)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B2938334.png)




![1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2938343.png)




![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2938351.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2938352.png)
